molecular formula C13H15NO3 B1422817 Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate CAS No. 100372-62-1

Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate

Cat. No.: B1422817
CAS No.: 100372-62-1
M. Wt: 233.26 g/mol
InChI Key: UJZCGIMHNVFNMZ-UHFFFAOYSA-N
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Description

Key identifiers:

Property Value Source
Molecular formula C₁₃H₁₅NO₃
Molecular weight 233.27 g/mol
SMILES COC(=O)CCC1=CNC2=C1C=C(OC)C=C2
InChIKey UJZCGIMHNVFNMZ-UHFFFAOYSA-N

The methoxy and ester functional groups critically influence its physicochemical properties, including solubility and electronic distribution.

Molecular Geometry and Crystallographic Analysis

While crystallographic data for this compound is not explicitly available in the provided sources, structural insights can be inferred from related indole derivatives. For example:

  • The unsubstituted analogue, methyl 3-(1H-indol-3-yl)propanoate (PubChem CID 21711), crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 7.8 Å, b = 10.2 Å, c = 12.5 Å, and β = 98.6°.
  • The 5-methoxy group introduces steric and electronic perturbations, likely altering packing efficiency and hydrogen-bonding networks compared to non-methoxy analogues.

The propanoate ester adopts an extended conformation, with the carbonyl oxygen participating in weak C–H···O interactions, as observed in similar esters.

Spectroscopic Profiling (¹H NMR, ¹³C NMR, IR, MS)

¹H NMR

  • Indole NH proton : A broad singlet at δ 10.2–10.5 ppm (exchangeable with D₂O).
  • Aromatic protons : Doublets for H-4 and H-6 (δ 6.8–7.1 ppm), a singlet for H-2 (δ 7.3 ppm), and a doublet for H-7 (δ 6.7 ppm).
  • Methoxy groups : Two singlets at δ 3.8 ppm (indole OCH₃) and δ 3.6 ppm (ester OCH₃).
  • Propanoate chain : A triplet for CH₂COO (δ 2.5 ppm) and a triplet for CH₂CH₂COO (δ 3.1 ppm).

¹³C NMR

  • Carbonyl carbon : δ 170.5 ppm (ester C=O).
  • Aromatic carbons : C-2 (δ 125.2 ppm), C-3 (δ 112.4 ppm), C-5 (δ 154.0 ppm, due to methoxy substitution).
  • Methoxy carbons : δ 55.8 ppm (indole OCH₃) and δ 51.2 ppm (ester OCH₃).

IR Spectroscopy

  • Strong absorption at 1720 cm⁻¹ (ester C=O stretch).
  • Broad band at 3400 cm⁻¹ (N–H stretch of indole).
  • Peaks at 1250 cm⁻¹ (C–O–C asymmetric stretch) and 1080 cm⁻¹ (C–O–C symmetric stretch).

Mass Spectrometry

  • Molecular ion peak at m/z 233.1 (M⁺).
  • Fragment at m/z 174.1 from loss of –COOCH₃.

Comparative Analysis with Structural Analogues

Positional Isomers

  • 6-Methoxy isomer (methyl 3-(6-methoxy-1H-indol-3-yl)propanoate): The methoxy group at position 6 reduces electron density at C-5, altering reactivity in electrophilic substitution.
  • 5-Methoxy vs. non-substituted : The 5-methoxy group enhances solubility in polar solvents compared to the parent compound.

Functional Group Analogues

  • Indorenate (methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate): The addition of an amino group increases basicity and potential for hydrogen bonding.
  • 3-(5-Methoxy-1H-indol-3-yl)propanoic acid : The free carboxylic acid derivative exhibits higher polarity and lower lipid solubility than the ester.

Electronic Effects

  • The 5-methoxy group donates electron density via resonance, stabilizing the indole ring and directing electrophilic attacks to C-4 and C-6.

Properties

IUPAC Name

methyl 3-(5-methoxy-1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-16-10-4-5-12-11(7-10)9(8-14-12)3-6-13(15)17-2/h4-5,7-8,14H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZCGIMHNVFNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60710794
Record name Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60710794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100372-62-1
Record name Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60710794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, methanesulfonic acid (MsOH) is used under reflux in methanol (MeOH) to yield the desired product .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes. The key steps include the formation of the indole ring, followed by specific substitutions to introduce functional groups like methoxy and propanoate esters. The process is optimized for high yield and purity, often involving catalytic methods and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

The applications of Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate span several domains:

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex indole derivatives, which are essential in developing pharmaceuticals and agrochemicals.

Biology

  • Cell Signaling : Research indicates that it may influence cell signaling pathways, particularly in neurological contexts.
  • Neuroprotective Properties : Studies suggest that derivatives of this compound exhibit neuroprotective effects against oxidative stress, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Medicine

  • Therapeutic Potential : Investigated for its anticancer, antiviral, and anti-inflammatory properties. For instance, compounds related to this structure have shown promise in inhibiting monoamine oxidase B (MAO-B), which is relevant for neurodegenerative disorders .
  • Antioxidant Activity : Exhibits significant antioxidant capabilities, potentially reducing oxidative damage in cells .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionProtects against H₂O₂-induced oxidative stress
MAO-B InhibitionSelective inhibition with sub-micromolar potency
AntioxidantReduces lipid peroxidation in cellular models
AnticancerInhibitory effects on cancer cell lines

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of various indole derivatives, including this compound, on SH-SY5Y neuronal cells exposed to oxidative stress. The results indicated a significant increase in cell viability and a reduction in markers of oxidative damage, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: MAO-B Inhibition

Another investigation focused on the inhibitory effects of this compound on MAO-B activity. The study found that certain derivatives exhibited strong inhibitory action comparable to established MAO-B inhibitors like rasagiline, suggesting potential applications in treating Parkinson's disease .

Mechanism of Action

The mechanism of action of Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate involves its interaction with various molecular targets. The indole ring can bind to specific receptors, modulating their activity. The methoxy group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The propanoate ester can be hydrolyzed to release the active indole derivative, which then exerts its effects through various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Analog: 3-(5-Methoxy-1H-indol-3-yl)propanoic Acid

The acid form of the compound, 3-(5-methoxy-1H-indol-3-yl)propanoic acid, shares the same indole core but lacks the methyl ester group. Key differences include:

  • Solubility : The carboxylic acid form is polar and more water-soluble, while the methyl ester is lipophilic, favoring organic solvents .
  • Synthetic Utility : The acid is often used as a precursor for ester derivatives, including the methyl ester, via esterification reactions .

Esters with Varied Alkyl Chains

Ethyl 3-(3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate
  • Molecular Formula: C₁₈H₂₃NO₄ (MW: 317.38 g/mol).
  • Key Differences : The ethyl ester introduces bulkier substituents (ethoxy and methyl groups), which may enhance membrane permeability but reduce metabolic stability compared to the methyl ester .
tert-Butyl 2-(Diphenylmethyleneamino)-3-(5-methoxy-1H-indol-3-yl)propanoate
  • Molecular Formula: Not explicitly stated, but includes a tert-butyl group and a diphenylmethyleneamino moiety.

Substituted Indole Derivatives

3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile
  • Molecular Formula : C₁₂H₉N₂O₂ (MW: 219.22 g/mol).
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)propanamide
  • Molecular Formula : C₂₄H₂₀Cl₂N₂O₅S₂ (MW: 559.46 g/mol).
  • Functional Impact : The addition of chlorobenzoyl and sulfonamide groups enhances selectivity for enzyme targets (e.g., cyclooxygenase inhibition) but increases molecular weight and complexity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility
Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate C₁₃H₁₅NO₃ 233.27 Methoxyindole, methyl ester Lipophilic (organic solvents)
3-(5-Methoxy-1H-indol-3-yl)propanoic acid C₁₂H₁₃NO₃ 219.24 Methoxyindole, carboxylic acid Polar (aqueous solutions)
Ethyl ester analog C₁₈H₂₃NO₄ 317.38 Ethoxy, methylindole Moderate lipophilicity

Biological Activity

Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate, also known as 1H-Indole-3-propanoic acid, 5-methoxy-, methyl ester, is an indole derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications in fields such as oncology, virology, and neuroprotection. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features an indole ring structure with a methoxy group at the 5-position and a propanoate side chain. This unique configuration is believed to contribute to its interaction with various biological targets.

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

  • Receptor Binding : The indole structure allows binding to various receptors, influencing cell signaling pathways.
  • Enzyme Modulation : It can modulate the activity of key enzymes involved in cellular processes, leading to diverse biological effects.
  • Biochemical Pathways : The compound affects several biochemical pathways due to its receptor interactions, which can result in anti-inflammatory, anticancer, and antiviral effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µg/mL)Reference
HePG-221.19
MCF-730.91
PC349.32

These values indicate the concentration required to inhibit cell growth by 50%. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Antiviral Activity

This compound has been investigated for its antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). In bioassays, the compound showed moderate antiviral activity with an inactivation effect exceeding 40% at concentrations of 500 mg/L . This suggests potential applications in agricultural virology.

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects. It exhibits antioxidant properties that can protect neuronal cells from oxidative stress. Derivatives of indole compounds have shown promise in inhibiting monoamine oxidase B (MAO-B), which is relevant for neurodegenerative disorders .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : In a xenograft model of head and neck cancer, compounds similar to this compound demonstrated significant tumor growth inhibition .
  • Neuroprotection : Studies on SH-SY5Y neuronal cells revealed that derivatives exhibited strong neuroprotective effects against oxidative stress-induced damage .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate?

  • Methodological Answer : The compound can be synthesized via prenylation or functionalization of indole derivatives. For example:
  • One-pot prenylation and oxidation : Methyl (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate can undergo prenylation using ligands (e.g., 27a/27b) followed by oxidation to introduce substituents .
  • Acetamido functionalization : A related derivative (methyl 3-acetamido-2-(5-methoxyindol-3-yl)propanoate) was synthesized via acetylation of amine intermediates, suggesting similar strategies for introducing methoxy groups at the 5-position of indole .
  • Click chemistry : Thiol-ene polymerization or imide-yne click reactions (e.g., using propylthio groups) could modify the propanoate side chain .

Q. Key Reaction Conditions :

MethodStarting MaterialKey Reagents/ConditionsReference
Prenylation + OxidationMethyl indole-propanoate derivativeLigands 27a/27b, oxidation
Acetamido Functionalization5-Methoxyindole derivativesAcetic anhydride, base
Thiol-ene Click ReactionPropanoate with thiol groupsUV light, radical initiators

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. For example:
  • Data Collection : Crystals grown via slow evaporation (e.g., in methanol/water) are mounted on a diffractometer (296 K).
  • Refinement : SHELXL refines the structure with R factors <0.1 (e.g., R = 0.052, wR = 0.138 in related indole-propanoate structures) .
  • Validation : Check C–C bond lengths (mean ~0.003 Å) and data-to-parameter ratios (>15:1) to ensure accuracy .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Based on structurally similar indole derivatives:
  • PPE : Full chemical protective clothing and gloves (e.g., nitrile for organics) .
  • Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for high vapor) .
  • Waste Management : Avoid drainage disposal; use designated organic waste containers .

Advanced Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test ligands (e.g., 27a vs. 27b) to enhance prenylation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve indole reactivity .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from byproducts .

Q. Example Yield Improvement :

ParameterBaseline YieldOptimized YieldChange
Ligand (27b vs. 27a)45%68%+23%
Solvent (DMF vs. THF)50%72%+22%

Q. How to address contradictions in spectral data during structural validation?

  • Methodological Answer :
  • Cross-Validation : Compare SC-XRD data (bond lengths/angles) with NMR/IR. For example, a methoxy group’s ¹H NMR signal (~3.8 ppm) should align with SC-XRD-measured C–O bond lengths (~1.43 Å) .
  • Density Functional Theory (DFT) : Calculate theoretical spectra (e.g., via Gaussian) to reconcile discrepancies in NMR chemical shifts .

Q. What strategies are used to investigate its biological activity?

  • Methodological Answer :
  • In Vitro Assays : Screen for antihypertensive activity via angiotensin-converting enzyme (ACE) inhibition assays, as done for acetamido-indole derivatives .
  • Structure-Activity Relationship (SAR) : Modify the methoxy/propanoate groups and test cytotoxicity (e.g., MTT assay on HEK293 cells) .
  • Molecular Docking : Simulate interactions with target proteins (e.g., ACE) using AutoDock Vina to prioritize synthetic targets .

Q. Key Pharmacological Parameters :

AssayTarget ProteinIC₅₀ (Related Compound)Reference
ACE InhibitionAngiotensin I12 µM
Cytotoxicity (HEK293)N/A>100 µM (non-toxic)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate
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Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.